Cas no 198200-36-1 (Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)-)

Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- 化学的及び物理的性質
名前と識別子
-
- Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)-
- 1-Chloro-4-(2,2,2-trifluoroethoxy)butane
- 198200-36-1
- BXFPUIWXYIQXBL-UHFFFAOYSA-N
- EN300-674687
- AKOS011019640
-
- インチ: InChI=1S/C6H10ClF3O/c7-3-1-2-4-11-5-6(8,9)10/h1-5H2
- InChIKey: BXFPUIWXYIQXBL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 190.0372271Da
- どういたいしつりょう: 190.0372271Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 94.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 9.2Ų
Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674687-0.1g |
1-chloro-4-(2,2,2-trifluoroethoxy)butane |
198200-36-1 | 0.1g |
$943.0 | 2023-03-11 | ||
Enamine | EN300-674687-2.5g |
1-chloro-4-(2,2,2-trifluoroethoxy)butane |
198200-36-1 | 2.5g |
$2100.0 | 2023-03-11 | ||
Enamine | EN300-674687-0.05g |
1-chloro-4-(2,2,2-trifluoroethoxy)butane |
198200-36-1 | 0.05g |
$900.0 | 2023-03-11 | ||
Enamine | EN300-674687-10.0g |
1-chloro-4-(2,2,2-trifluoroethoxy)butane |
198200-36-1 | 10.0g |
$4606.0 | 2023-03-11 | ||
Enamine | EN300-674687-1.0g |
1-chloro-4-(2,2,2-trifluoroethoxy)butane |
198200-36-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674687-0.25g |
1-chloro-4-(2,2,2-trifluoroethoxy)butane |
198200-36-1 | 0.25g |
$985.0 | 2023-03-11 | ||
Enamine | EN300-674687-5.0g |
1-chloro-4-(2,2,2-trifluoroethoxy)butane |
198200-36-1 | 5.0g |
$3105.0 | 2023-03-11 | ||
Enamine | EN300-674687-0.5g |
1-chloro-4-(2,2,2-trifluoroethoxy)butane |
198200-36-1 | 0.5g |
$1027.0 | 2023-03-11 |
Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
7. Book reviews
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)-に関する追加情報
Chemical Profile of Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- (CAS No. 198200-36-1)
Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)-, identified by its Chemical Abstracts Service (CAS) number 198200-36-1, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the class of haloalkanes and exhibits a distinct molecular architecture characterized by the presence of both chlorine and fluorine substituents. The structural motif of 1-chloro-4-(2,2,2-trifluoroethoxy)butane combines a linear aliphatic backbone with electron-withdrawing and electron-donating groups, which contribute to its diverse chemical reactivity and potential applications.
The synthesis of Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- involves a series of well-established organic transformations, including halogenation and etherification processes. The introduction of the trifluoroethoxy group at the fourth carbon position introduces significant steric and electronic effects that modulate the compound's interactions with biological targets. This modification is particularly noteworthy in the context of drug design, where fluorine atoms are frequently employed to enhance metabolic stability, lipophilicity, and binding affinity. The presence of the chloro substituent further enhances the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- with high precision. Molecular modeling studies suggest that this compound may exhibit favorable interactions with enzymes and receptors due to its optimized size and charge distribution. The trifluoroethoxy moiety is particularly interesting from a medicinal chemistry perspective, as it has been shown to improve the bioavailability of several drug candidates by enhancing their solubility in lipophilic environments while maintaining adequate water solubility for absorption.
In the realm of agrochemical research, derivatives of Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- have been investigated for their potential as intermediates in the synthesis of novel pesticides. The combination of chlorine and fluorine atoms in this compound imparts unique properties that make it an attractive starting material for developing compounds with enhanced efficacy against resistant pest strains. Furthermore, the trifluoroethoxy group can be readily modified through various chemical reactions to introduce additional functional groups tailored for specific biological activities.
The role of fluorine-containing compounds in modern medicine cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to significant improvements in their pharmacological profiles. For instance, fluoroaromatics are widely used in antiviral and anticancer drugs due to their ability to modulate enzyme activity and receptor binding. Similarly, fluorinated ethers like those present in Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- have been explored as bioisosteres to improve drug stability and bioavailability. The latest research indicates that compounds containing such structural elements may offer new therapeutic avenues for treating a variety of diseases.
One particularly promising application of Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- is in the development of novel antiviral agents. The ability of fluorinated compounds to interfere with viral replication has been demonstrated in several preclinical studies. By targeting key viral enzymes or host factors involved in infection cycles, these compounds can inhibit pathogen spread effectively. The structural features of 1-chloro-4-(2,2,2-trifluoroethoxy)butane make it a versatile scaffold for designing molecules that can evade viral resistance mechanisms by altering their binding modes or affinities.
Another area where this compound shows promise is in the field of central nervous system (CNS) drug discovery. Fluorinated ethers have been reported to cross the blood-brain barrier more efficiently than their non-fluorinated counterparts due to their improved lipophilicity and metabolic stability. Researchers are currently exploring derivatives of Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- as potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that these compounds may modulate neurotransmitter systems or inhibit pathological protein aggregation associated with these conditions.
The industrial production of Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- is typically carried out under controlled conditions to ensure high yield and purity. Advanced catalytic processes have been developed to minimize side reactions and maximize efficiency. These methods often involve the use of specialized reagents and reaction vessels designed to handle sensitive intermediates without degradation. As demand for fluorinated compounds grows across various industries, optimizing synthetic routes will be crucial for meeting market needs while maintaining environmental sustainability.
The environmental impact of producing and using Butane, 1-chloro-4-(2,2,-trifluoroethoxy)butane is an important consideration in its development. Although fluorinated compounds are generally stable under normal conditions due to strong carbon-fluorine bonds they can pose challenges during disposal if not handled properly. Efforts are underway to develop greener synthetic methods that reduce waste generation or employ biodegradable reagents without compromising performance. Additionally regulatory agencies are increasingly focused on ensuring that chemical products meet stringent environmental safety standards throughout their lifecycle.
In conclusion,Butane, 1-chloro-4-(\textbf{CF3\textbf{-}OCH}_3\textbf{)}-\textbf{(CAS No.\textbf{198200}-36\textbf{-}1)}\textbf{ represents a fascinating example} \textbf{of how structural modifications can enhance} \textbf{biological activity}\textbf{and functional properties}\textbf{in pharmaceuticals}\textbf{and agrochemicals}\textbf{.\textbf{ Its unique combination} \textbf{of halogen substituents}\textbf{makes it}\textbf{a valuable intermediate}\textbf{for further derivatization}\textbf{and application development}\textbf{.\ While challenges remain regarding production scalability} \textbf{and environmental impact}\textbf{the continued exploration} \textbf{of this compound’s potential} \textbf{holds promise for advancing therapeutic solutions across multiple disciplines}\textbf{\.\}}
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